![molecular formula C20H34O5 B139449 (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid CAS No. 152561-64-3](/img/structure/B139449.png)
(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid, commonly known as prostaglandin E2 (PGE2), is a bioactive lipid molecule that plays a crucial role in various physiological and pathological processes. PGE2 is a member of the prostaglandin family, which is synthesized from arachidonic acid by the action of cyclooxygenases (COXs) and subsequent prostaglandin synthases. PGE2 is involved in numerous physiological processes such as inflammation, pain, fever, and regulation of blood pressure, as well as pathological processes such as cancer and cardiovascular diseases.
Mecanismo De Acción
(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid exerts its biological effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface. The binding of (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid to its receptors activates intracellular signaling pathways, leading to various cellular responses such as changes in gene expression, ion channel activity, and protein phosphorylation.
Efectos Bioquímicos Y Fisiológicos
(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid has a wide range of biochemical and physiological effects. It is a potent vasodilator, meaning it relaxes blood vessels, which can lower blood pressure. (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid also plays a role in fever by acting on the hypothalamus to increase body temperature. In addition, (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid is involved in pain and inflammation by sensitizing nociceptors and promoting the release of inflammatory mediators such as cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid is widely used in laboratory experiments to study its biological effects and signaling pathways. One advantage of using (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid is its potency, which allows for the study of low concentrations of the molecule. However, (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid is also known to have a short half-life, which can limit its effectiveness in some experiments. In addition, (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid can be prone to degradation and oxidation, which can affect its biological activity.
Direcciones Futuras
There are numerous future directions for the study of (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid. One area of interest is the role of (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid in cancer progression and metastasis. Researchers are investigating the use of (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid inhibitors as a potential therapeutic strategy for cancer treatment. Another area of interest is the development of more potent and selective (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid receptor agonists and antagonists for use in laboratory experiments and clinical applications. Additionally, the study of (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid signaling pathways and their interactions with other signaling pathways could lead to a better understanding of the molecule's biological effects and potential therapeutic applications.
Métodos De Síntesis
The synthesis of (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid involves the conversion of arachidonic acid into prostaglandin H2 (PGH2) by the action of COX enzymes. PGH2 is then converted into various prostaglandins including (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid by the action of specific prostaglandin synthases. The synthesis of (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid can be achieved by chemical synthesis, enzymatic synthesis, or isolation from natural sources.
Aplicaciones Científicas De Investigación
(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid has been extensively studied for its role in various physiological and pathological processes. It has been shown to play a crucial role in inflammation, pain, fever, and regulation of blood pressure. (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid also plays a critical role in cancer progression by promoting tumor growth, angiogenesis, and immune evasion. In addition, (E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid has been implicated in cardiovascular diseases such as hypertension and atherosclerosis.
Propiedades
Número CAS |
152561-64-3 |
|---|---|
Nombre del producto |
(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid |
Fórmula molecular |
C20H34O5 |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-4-5-6-10-16-17(19(23)14-18(16)22)13-12-15(21)9-7-8-11-20(24)25/h5-6,12-13,15-19,21-23H,2-4,7-11,14H2,1H3,(H,24,25)/b6-5-,13-12+/t15-,16+,17+,18-,19+/m0/s1 |
Clave InChI |
QGRKYMSOAVMXSN-OPLCCCICSA-N |
SMILES isomérico |
CCCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCCCC(=O)O)O)O)O |
SMILES |
CCCCC=CCC1C(CC(C1C=CC(CCCCC(=O)O)O)O)O |
SMILES canónico |
CCCCC=CCC1C(CC(C1C=CC(CCCCC(=O)O)O)O)O |
Sinónimos |
(+)-1-Decarboxy-1-methyl-20-nor-19-carboxyprostaglandin F(sub 2-alpha) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




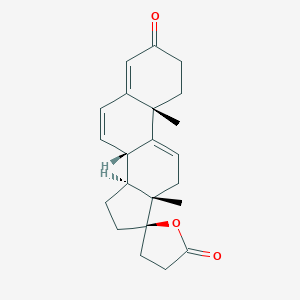
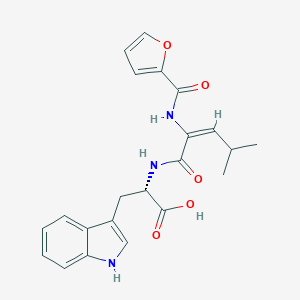
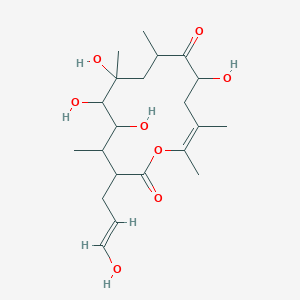
![2-(Chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B139376.png)
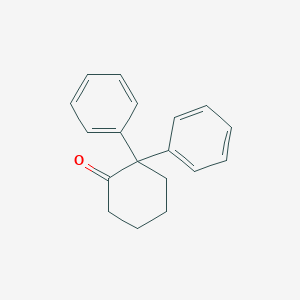
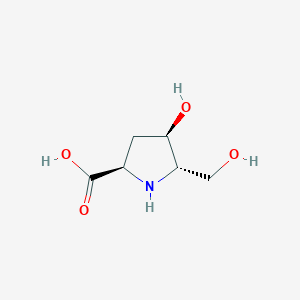
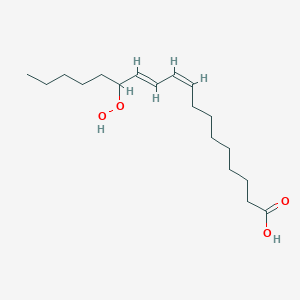
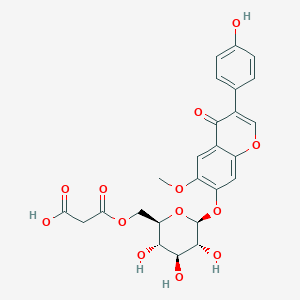
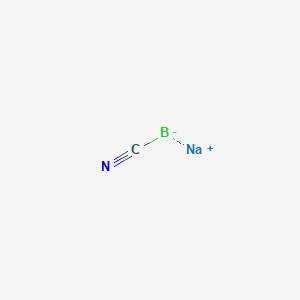
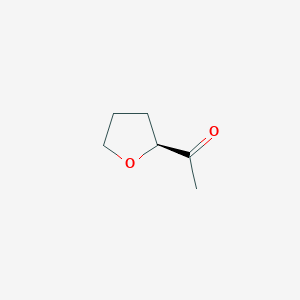
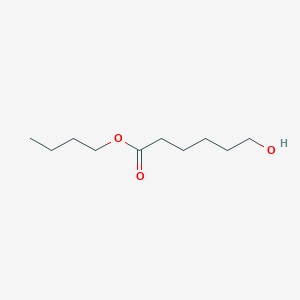
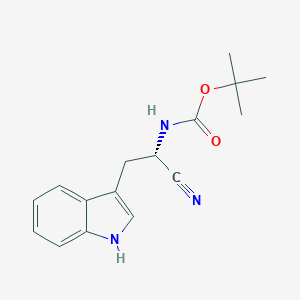
![2-t-Butyl-5-propyl-[1,3]dioxolan-4-one](/img/structure/B139400.png)